molecular formula C9H10N2O B13989232 Aniline, N-(2-oxazolin-2-YL)- CAS No. 27151-01-5

Aniline, N-(2-oxazolin-2-YL)-

Cat. No.: B13989232
CAS No.: 27151-01-5
M. Wt: 162.19 g/mol
InChI Key: CIDMUJMGDBSMQW-UHFFFAOYSA-N
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Description

“Aniline, N-(2-oxazolin-2-YL)-” (IUPAC name: 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline) is a heterocyclic compound featuring an aniline moiety substituted with a partially saturated oxazoline ring (4,5-dihydrooxazole) at the ortho position. Its molecular formula is C₉H₁₀N₂O, with an average molecular mass of 162.192 g/mol . The oxazoline ring, being a five-membered heterocycle containing oxygen and nitrogen, introduces unique electronic and steric properties, making this compound valuable in coordination chemistry, polymer science, and pharmaceuticals. X-ray crystallographic studies of related oxazole/aniline hybrids (e.g., 2-(1,3,4-oxadiazol-2-yl)aniline) reveal coplanar aromatic rings stabilized by intramolecular hydrogen bonding and π-π interactions, which may also apply to this compound .

Properties

CAS No.

27151-01-5

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-phenyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C9H10N2O/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-5H,6-7H2,(H,10,11)

InChI Key

CIDMUJMGDBSMQW-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Synthesis from 2-(Oxazolinyl)aniline Precursors

One of the most direct approaches involves the synthesis of 2-(oxazolinyl)aniline derivatives by reacting 2-(4,4-dimethyl-2-oxazolinyl)aniline with suitable reagents under controlled conditions.

  • Method Overview: A solution of 2-(4,4-dimethyl-2-oxazolinyl)aniline in toluene is prepared under inert atmosphere conditions (e.g., glovebox). This precursor can be reacted with sodium bis(trimethylsilyl)amide (Na[N(SiMe3)2]) in toluene to form tetrameric sodium complexes of the ligand, which can be isolated as pale-yellow crystals after recrystallization from toluene/hexane mixtures. The reaction proceeds with stirring overnight at room temperature, followed by filtration and solvent removal.

  • Reaction Scheme:

    $$
    \text{2-(4,4-dimethyl-2-oxazolinyl)aniline} + \text{Na[N(SiMe}3)2] \rightarrow \text{Tetrameric sodium complex} \rightarrow \text{Aniline, N-(2-oxazolin-2-yl)- derivative}
    $$

  • Yield and Purification: The isolated sodium complex is obtained in excellent yield (~84%) and can be recrystallized to obtain pure product.

  • Further Functionalization: The sodium complex can be reacted with lanthanide chlorides (e.g., YbCl3) to form ytterbium complexes, demonstrating the ligand's utility in coordination chemistry.

Synthesis via Amination of Oxazoline-Containing Intermediates

Another synthetic route involves the amination of oxazoline intermediates, often used in the preparation of benzoxazole sulfonamide derivatives but adaptable for aniline oxazoline compounds.

  • Key Steps:

    • Preparation of oxazoline intermediates by coupling amino alcohols with carboxylic acids or their derivatives.
    • Amination of epoxide-containing oxazoline intermediates using amines such as benzylamine or isobutylamine in solvents like isopropanol or acetonitrile.
    • Reaction conditions typically involve temperatures from ambient to reflux (20°C to 200°C) and stirring times ranging from 1 hour to overnight.
    • Removal of protecting groups (e.g., t-butoxycarbonyl) under acidic conditions or hydrogenolysis to yield the free amine derivative.
  • Reaction Parameters:

    Step Conditions Notes
    Amination 20–200°C, 1–24 hours Use of excess amine (ratios 1:10 to 1:35)
    Protecting Group Removal 0–60°C, 1–24 hours Acid hydrolysis or hydrogenolysis
    Solvents Isopropanol, ethanol, acetonitrile Preferred for solubility and reaction control
  • Advantages: This method allows stereoselective synthesis and is scalable for industrial applications.

Oxazoline Ring Formation via Ring-Closing Isomerization

The oxazoline ring can be constructed by ring-closing isomerization of amide or amino alcohol precursors.

  • Procedure:

    • Starting from amino alcohols or amides, treatment with catalytic amounts of copper(II) triflate [Cu(OTf)2] in solvents like 1,2-dichloroethane at reflux for several hours (e.g., 4 hours) induces ring closure to form the oxazoline ring.
    • The reaction mixture is then washed, dried, and purified by column chromatography to isolate the oxazoline product.
  • Reaction Conditions:

    Reagent Solvent Temperature Time
    Cu(OTf)2 (0.5 eq) 1,2-Dichloroethane Reflux 4 hrs
  • Outcome: This method yields oxazoline derivatives with good purity and yield, suitable for further functionalization to aniline oxazoline compounds.

Metalation and Directed Hydroxylation for Functionalized Oxazoline Derivatives

Advanced synthetic strategies include directed metalation of oxazoline-substituted phenols followed by oxidation to introduce hydroxyl groups or other substituents.

  • Approach:

    • Starting from 2-(oxazolinyl)phenols, metalation is achieved using TMPMgCl·LiCl (a magnesium amide base) under controlled conditions.
    • Subsequent oxidation with molecular oxygen introduces hydroxyl groups regioselectively.
    • This method allows the synthesis of substituted oxazoline-aniline derivatives with electron-withdrawing or electron-donating groups.
  • Limitations: Certain substituents (e.g., -CF3, -CO2Me) may hinder regioselectivity; alternative routes may be necessary for nitro-substituted derivatives.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct reaction with Na[N(SiMe3)2] 2-(4,4-dimethyl-2-oxazolinyl)aniline, toluene, glovebox High yield, well-defined complexes Requires inert atmosphere
Amination of oxazoline intermediates Amines (e.g., benzylamine), isopropanol, 20–200°C Stereoselective, scalable Multi-step, protecting group manipulations
Ring-closing isomerization Cu(OTf)2 catalyst, 1,2-dichloroethane, reflux Efficient ring formation Requires metal catalyst
Directed metalation and oxidation TMPMgCl·LiCl, O2, controlled regioselectivity Functional group diversity Limited by steric/electronic effects

Research Findings and Analytical Data

  • Yields: The sodium complex formation yields up to 84% with high purity confirmed by recrystallization and NMR spectroscopy.

  • Structural Characterization: Crystallographic studies reveal tetrameric sodium complexes with bridging bidentate ligands and coordination to oxazoline oxygen atoms, confirming ligand binding modes.

  • NMR Spectroscopy: Paramagnetic shifts and line widths in ^1H NMR spectra of ytterbium complexes provide insight into ligand environment and metal coordination.

  • Industrial Relevance: Amination methods are amenable to industrial scale-up with controlled stereochemistry, suitable for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions: Aniline, N-(2-oxazolin-2-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Conversion to oxazoles.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Mechanism of Action

The mechanism of action of Aniline, N-(2-oxazolin-2-YL)- involves its interaction with various molecular targets and pathways. The oxazoline ring can coordinate with metal ions, making it a valuable ligand in catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Toxicity/Safety Profile
2-(4,5-Dihydrooxazol-2-yl)aniline C₉H₁₀N₂O 162.192 Ortho-substituted dihydrooxazoline Not reported
4-(Oxazol-2-yl)aniline C₉H₈N₂O 160.17 Para-substituted oxazole Not reported
3,4-Xylidino-2-oxazoline C₁₁H₁₄N₂O 190.27 3,4-Dimethyl aniline + oxazoline LD₅₀ (iv, mouse): 75 mg/kg
2-(Benzothiazol-2-yl)aniline C₁₃H₁₀N₂S 234.30 Benzothiazole substitution Not reported

Q & A

Basic: What are the common synthetic routes for preparing N-(2-oxazolin-2-yl)aniline derivatives?

Answer:
N-(2-oxazolin-2-yl)aniline derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, oxazoline rings can be formed by cyclization of β-hydroxyethylamides using dehydrating agents like thionyl chloride or phosphorus oxychloride. A related method involves reacting aniline derivatives with 2-chlorooxazoline precursors in the presence of a base (e.g., K₂CO₃) to facilitate substitution at the nitrogen atom . Yields are often optimized by controlling reaction temperature (60–100°C) and solvent polarity (e.g., acetonitrile or DMF). Evidence from analogous compounds (e.g., 1,3-bis(2-oxazolin-2-yl)benzene) suggests that catalytic Lewis acids like ZnCl₂ may enhance regioselectivity .

Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize N-(2-oxazolin-2-yl)aniline?

Answer:

  • NMR : The oxazoline proton signals typically appear as doublets in the range δ 4.2–4.8 ppm (CH₂ groups) and δ 5.0–5.5 ppm (CH–N). Aromatic protons from the aniline moiety resonate between δ 6.8–7.5 ppm. 13C^{13}\text{C} NMR confirms the oxazoline ring carbons at 65–75 ppm (CH₂) and 150–160 ppm (C=N) .
  • IR : Stretching vibrations for C=N (1650–1680 cm⁻¹) and C–O (1200–1250 cm⁻¹) in the oxazoline ring are diagnostic. The NH stretch (aniline) appears as a broad peak near 3350 cm⁻¹ .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular ions ([M+H]⁺) with mass accuracy <5 ppm. Fragmentation patterns often show loss of the oxazoline ring (e.g., –C₃H₅NO) .

Advanced: What challenges arise in the crystallographic refinement of N-(2-oxazolin-2-yl)aniline structures, and how can SHELX software address them?

Answer:
Crystallographic challenges include:

  • Disorder in the oxazoline ring : Common in flexible heterocycles. SHELXL (via PART and SUMP instructions) allows modeling of split positions or anisotropic displacement parameters .
  • Hydrogen bonding ambiguity : SHELXPRO’s hydrogen-bonding analysis tools help resolve interactions between NH (aniline) and oxazoline oxygen.
  • Twinned crystals : SHELXL’s TWIN command refines data from non-merohedral twinning, common in low-symmetry space groups . Validation using R₁ (≤5%) and wR₂ (≤12%) ensures reliability.

Advanced: What are the mechanistic insights into the nucleophilic substitution reactions involving N-(2-oxazolin-2-yl)aniline?

Answer:
In SNAr (nucleophilic aromatic substitution) reactions, the oxazoline ring acts as an electron-withdrawing group, activating the aniline’s aromatic ring toward substitution. Computational studies (DFT) suggest that the rate-determining step involves the formation of a Meisenheimer complex, stabilized by resonance with the oxazoline’s C=N bond . Experimental evidence from nitrosoaniline derivatives shows that electron-deficient aryl rings undergo substitution at para positions with halides or amines, with regioselectivity influenced by solvent polarity and counterion effects (e.g., K⁺ vs. Na⁺) .

Advanced: How do computational methods (DFT, molecular docking) contribute to understanding the electronic properties of N-(2-oxazolin-2-yl)aniline?

Answer:

  • DFT : Optimized geometries (B3LYP/6-31G*) reveal charge distribution: the oxazoline ring withdraws electron density from the aniline nitrogen, reducing its basicity (pKa ~3–4 vs. ~4.6 for unsubstituted aniline) . HOMO-LUMO gaps (~4.5 eV) suggest reactivity toward electrophiles.
  • Molecular docking : Studies on anti-inflammatory derivatives (e.g., benzimidazole-aniline hybrids) show that the oxazoline group enhances binding affinity to COX-2 via hydrogen bonding with Arg120 and Tyr355 .

Advanced: Are there contradictions in the reported biological activities of N-(2-oxazolin-2-yl)aniline derivatives, and how can they be resolved?

Answer:
Contradictions arise in:

  • Cytotoxicity vs. anti-inflammatory activity : Some derivatives show IC₅₀ <10 μM in cancer cells but negligible anti-inflammatory effects. Dose-response assays and transcriptomic profiling can clarify mechanistic divergence .
  • Enantioselectivity : Biological activity may vary between oxazoline stereoisomers. Resolution via chiral HPLC (e.g., Chiralpak AD-H column) followed by circular dichroism (CD) spectroscopy is recommended .

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